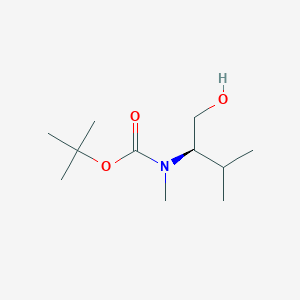

N-Boc-N-methyl-D-Valinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C11H23NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h8-9,13H,7H2,1-6H3/t9-/m0/s1 |

InChI Key |

CMQXNCQNVUMSNJ-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)[C@H](CO)N(C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C(CO)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-N-methyl-D-Valinol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Boc-N-methyl-D-Valinol, a chiral amino alcohol derivative of significant interest in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound, systematically named tert-butyl ((2R)-1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate, is a valuable building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on a methylated nitrogen atom, and a hydroxyl group, making it a versatile intermediate.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2165479-27-4[1][2] |

| Molecular Formula | C₁₁H₂₃NO₃[1] |

| IUPAC Name | tert-butyl ((2R)-1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-Boc-N-methyl-L-valine | N-Boc-D-Valinol |

| Molecular Weight | 217.31 g/mol [1] | 231.3 g/mol [3][4] | 203.28 g/mol [5] |

| Appearance | White powder (predicted) | White powder[3][4] | Pale yellow liquid / Clear colorless liquid[5] |

| Melting Point | Not available | 47 - 51 °C[4] / 82-88 °C (DL-form)[3] | 68-72 °C[5] |

| Boiling Point | Not available | Not available | 218 °C[5] |

| Solubility | Not available | Sparingly soluble in water[6] | Not available |

| Optical Rotation | Not available | [α]D²⁵ = -93 ± 2° (L-form)[4] | Not available |

Chemical Structure

The structure of this compound is characterized by a valine backbone where the carboxylic acid has been reduced to a primary alcohol. The nitrogen atom is protected by a Boc group and further substituted with a methyl group. The stereocenter at the alpha-carbon is in the D-configuration.

Table 3: Structural Information for this compound

| Feature | Representation |

| SMILES | CC(C)--INVALID-LINK--CO |

| InChI | InChI=1S/C11H23NO3/c1-8(2)10(11-13)12(5)9(14)15-7(3,4)6/h8,10,13H,11H2,1-7H3/t10-/m1/s1 |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and commonly employed synthetic route involves a two-step process starting from the commercially available N-Boc-D-valine:

-

N-methylation of N-Boc-D-valine: The secondary amine of the Boc-protected D-valine is methylated.

-

Reduction of the carboxylic acid: The carboxylic acid moiety of N-Boc-N-methyl-D-valine is reduced to a primary alcohol.

Below are detailed experimental protocols adapted from general procedures for these types of transformations.

Plausible Synthetic Workflow

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: N-methylation of N-Boc-D-valine

This protocol is based on established methods for the N-methylation of Boc-protected amino acids.

Materials:

-

N-Boc-D-valine

-

Methyl iodide (MeI)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of N-Boc-D-valine (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (3.0 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-N-methyl-D-valine.

Experimental Protocol: Reduction of N-Boc-N-methyl-D-valine

This protocol outlines the reduction of the carboxylic acid to a primary alcohol.

Materials:

-

N-Boc-N-methyl-D-valine

-

Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% aqueous Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure using LiAlH₄:

-

To a stirred solution of N-Boc-N-methyl-D-valine (1.0 equivalent) in anhydrous THF under an argon atmosphere at 0 °C, add LiAlH₄ (1.5 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.

-

Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify further by flash column chromatography.

Applications in Drug Development

This compound is described as a linker for Antibody-Drug Conjugates (ADCs).[7] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC.

The incorporation of N-methylated amino acids into peptides and other bioactive molecules can confer several advantageous properties:

-

Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the molecule.[8][9]

-

Enhanced Membrane Permeability: The reduction of a hydrogen bond donor can decrease polarity and improve the ability of the molecule to cross cell membranes.[8]

-

Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.[10]

The use of the D-enantiomer can further enhance resistance to enzymatic degradation. While specific signaling pathways involving this compound are not detailed in the available literature, its role as an ADC linker suggests its utility in the development of targeted cancer therapies. The design of the linker can influence the release mechanism of the cytotoxic payload within the target cell, which is a critical aspect of ADC technology.

Logical Relationships in ADC Technology

The following diagram illustrates the general principle of an Antibody-Drug Conjugate and the role of the linker.

Caption: The role of the linker in an Antibody-Drug Conjugate.

This guide provides a foundational understanding of this compound for its application in research and development. Further investigation into its specific physicochemical properties and biological activity is warranted to fully explore its potential in drug discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. 化合物 this compound|T87925|TargetMol 品牌:TargetMol 美国 - ChemicalBook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of N-methylated analogues of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of N-Boc-N-methyl-D-Valinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-N-methyl-D-valinol is a valuable chiral building block in synthetic organic chemistry. The presence of the N-methyl group can enhance the metabolic stability and conformational rigidity of peptides, making it a desirable component in the design of peptidomimetics and other pharmaceutical agents. This guide provides a comprehensive overview of a plausible synthetic route and the expected characterization of this compound.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved via a two-step process starting from commercially available N-Boc-D-valine. The first step involves the selective N-methylation of the Boc-protected amine, followed by the reduction of the carboxylic acid to the primary alcohol.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-N-methyl-D-valine

This protocol is adapted from established procedures for the N-methylation of Boc-protected amino acids.[1][2][3] The reaction involves the deprotonation of both the carboxylic acid and the N-H of the carbamate, followed by selective methylation on the nitrogen atom.

Materials:

-

N-Boc-D-valine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (B122720) (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add N-Boc-D-valine (1.0 eq).

-

Add anhydrous THF (approx. 10 mL per 1 g of amino acid) to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Add iodomethane (5.0 eq) to the stirred solution.

-

Carefully add sodium hydride (60% dispersion, 5.0 eq) portion-wise over 1-2 hours. Vigorous hydrogen gas evolution will be observed. Maintain the temperature at 0 °C during the addition.

-

After the complete addition of NaH, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Monitor the reaction by TLC (e.g., in 1:1 Hexanes:Ethyl Acetate with 1% acetic acid) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by cooling it back to 0 °C and slowly adding isopropanol (B130326) dropwise until bubbling ceases, followed by the dropwise addition of water.

-

Reduce the solvent volume by approximately 80% using a rotary evaporator.

-

Add water and adjust the pH of the aqueous layer to ~2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl-D-valine, which can be purified by silica (B1680970) gel chromatography if necessary.

Step 2: Synthesis of this compound

This procedure employs a mixed anhydride (B1165640) method for the reduction of the carboxylic acid, which is generally effective for N-protected amino acids.[4]

Materials:

-

N-Boc-N-methyl-D-valine

-

N-methylmorpholine (NMM)

-

Ethyl chloroformate (EtOCOCl)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-N-methyl-D-valine (1.0 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere.

-

Cool the solution to -15 °C (ice-salt bath).

-

Add N-methylmorpholine (1.1 eq) and stir for 5 minutes.

-

Slowly add ethyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. A white precipitate of NMM·HCl may form. Stir the mixture for 30 minutes at -15 °C to form the mixed anhydride.

-

In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in a small amount of water.

-

Add the NaBH₄ solution dropwise to the mixed anhydride suspension at -15 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until completion.

-

Work-up: Quench the reaction by slowly adding saturated NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data

Intermediate: N-Boc-N-methyl-D-valine

| Property | Value | Reference |

| CAS Number | 89536-85-6 | [5] |

| Molecular Formula | C₁₁H₂₁NO₄ | [5] |

| Molecular Weight | 231.29 g/mol | [6] |

| Appearance | White powder | [7] |

| Purity | ≥ 98% (HPLC) | [5] |

| Optical Rotation | [α]D = +99° to +103° (c=1 in EtOH) | [5] |

Final Product: this compound

Note: As direct experimental data for this specific compound is limited, physical properties are based on calculations and analogy to similar compounds like N-Boc-D-Valinol.

Physical Properties

| Property | Value (Predicted / Calculated) | Basis / Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₃NO₃ | Calculated |

| Molecular Weight | 217.31 g/mol | Calculated |

| Exact Mass | 217.1678 g/mol | Calculated |

| Appearance | Colorless oil or low-melting solid | Analogy to N-Boc-D-Valinol[8] |

| Solubility | Soluble in Methanol, Chloroform, Ethyl Acetate | General property of Boc-protected amino alcohols |

| Optical Rotation | Positive value expected in Chloroform | Based on N-Boc-D-Valinol's value of +23°[9] |

Spectroscopic Data

| Technique | Data (Predicted) |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.6-3.8 (m, 2H, -CH ₂OH), ~3.4-3.5 (m, 1H, N-CH ), ~2.8-2.9 (s, 3H, N-CH ₃), ~1.9-2.1 (m, 1H, -CH -(CH₃)₂), ~1.45 (s, 9H, -C(CH ₃)₃), ~0.9-1.0 (d, 6H, -CH(CH ₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~156-157 (C=O, Boc), ~80 (O-C (CH₃)₃), ~65-67 (-C H₂OH), ~60-62 (N-C H), ~30-32 (N-C H₃), ~28-29 (-C(C H₃)₃), ~27-28 (-C H-(CH₃)₂), ~19-20 (-CH(C H₃)₂) |

| Mass Spec. (ESI+) | m/z: 218.1751 [M+H]⁺, 240.1570 [M+Na]⁺ |

References

- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Boc- D -valinol 98 106391-87-1 [sigmaaldrich.com]

Spectroscopic and Synthetic Profile of N-Boc-N-methyl-D-Valinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic considerations for N-Boc-N-methyl-D-Valinol. Due to the limited availability of public domain experimental data for this specific compound, this guide presents a combination of predicted spectroscopic values derived from analogous compounds and detailed, standard experimental protocols for obtaining and verifying this data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, peptide synthesis, and drug development who are working with or planning to synthesize this compound.

Introduction

This compound is a chiral building block of significant interest in the synthesis of complex peptides and pharmacologically active molecules. The N-methylation of the amino acid backbone can impart unique conformational properties and increased metabolic stability to peptides. The D-configuration of the valinol moiety offers a non-natural stereochemistry that can be crucial for modulating biological activity and resistance to enzymatic degradation. The tert-butoxycarbonyl (Boc) protecting group provides a stable and readily cleavable means of protecting the nitrogen atom during synthetic manipulations.

This guide summarizes the expected spectroscopic data for this compound and provides detailed methodologies for its characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 - 3.55 | m | 2H | -CH₂-OH |

| ~3.40 - 3.30 | m | 1H | -CH(N)- |

| ~2.75 | s | 3H | -N-CH₃ |

| ~2.00 - 1.85 | m | 1H | -CH(CH₃)₂ |

| ~1.45 | s | 9H | -C(CH₃)₃ |

| ~0.95 | d | 3H | -CH(CH₃) |

| ~0.90 | d | 3H | -CH(CH₃) |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~156.5 | -C=O (carbamate) |

| ~79.5 | -C(CH₃)₃ |

| ~65.0 | -CH₂-OH |

| ~63.0 | -CH(N)- |

| ~31.0 | -N-CH₃ |

| ~29.0 | -CH(CH₃)₂ |

| ~28.5 | -C(CH₃)₃ |

| ~19.5 | -CH(CH₃) |

| ~18.5 | -CH(CH₃) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1365 | Medium | C-H bend (t-butyl) |

| ~1160 | Strong | C-O stretch (carbamate) |

| ~1050 | Medium | C-O stretch (alcohol) |

Sample Preparation: Thin film or KBr pellet.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 218.17 | [M+H]⁺ |

| 240.15 | [M+Na]⁺ |

| 118.12 | [M+H - Boc]⁺ |

Molecular Formula: C₁₁H₂₃NO₃. Molecular Weight: 217.31 g/mol . Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Experimental Protocols

The following sections detail standard experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the N-methylation of N-Boc-D-valinol.

Materials:

-

N-Boc-D-valinol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of N-Boc-D-valinol (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq.) portion-wise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.

-

Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis.

An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The synthesis and potential applications of N-Boc-N-methyl-D-Valinol as a chiral building block in asymmetric synthesis.

Introduction: The Potential of this compound as a Chiral Building Block

This compound is a chiral amino alcohol derivative that holds significant potential as a versatile building block in asymmetric synthesis. Its structure, featuring a stereocenter derived from the non-proteinogenic D-valine, a sterically demanding N-methyl-Boc protected amine, and a primary alcohol, makes it an attractive starting material for the synthesis of complex chiral molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability under a range of reaction conditions and allows for selective transformations at the hydroxyl group.

While specific applications of this compound are not extensively documented in current literature, its role in asymmetric synthesis can be confidently projected based on the well-established chemistry of analogous N-protected amino alcohols. This guide will detail its logical synthesis, its primary role as a chiral synthon, and its potential for creating new stereocenters with high diastereoselectivity.

Synthesis of this compound

The preparation of this compound can be efficiently achieved in a two-step sequence starting from commercially available N-Boc-D-valine. The synthesis involves the N-methylation of the Boc-protected amine followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: N-Methylation of N-Boc-D-valine

The selective methylation of the nitrogen atom of a Boc-protected amino acid, in the presence of a free carboxylic acid, is a well-established procedure.[1][2][3] The reaction typically employs a strong base, such as sodium hydride (NaH), to deprotonate both the carbamate (B1207046) and the carboxylic acid, followed by quenching with an electrophile like methyl iodide. The carboxylate forms a sodium salt which is less reactive, allowing for the preferential methylation of the nitrogen anion.[2][4]

Step 2: Reduction of N-Boc-N-methyl-D-valine

The resulting N-Boc-N-methyl-D-valine can be reduced to the corresponding amino alcohol, this compound. While lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, a milder and often more chemoselective method involves the formation of a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) (NaBH₄). This method is known to proceed with minimal racemization.

The overall synthetic pathway is illustrated below:

Caption: Proposed synthesis of this compound.

Core Application in Asymmetric Synthesis: A Chiral Precursor to α-Amino Aldehydes

The primary utility of this compound in asymmetric synthesis is its role as a precursor to the corresponding chiral aldehyde, N-Boc-N-methyl-D-valinal. Chiral α-amino aldehydes are valuable intermediates that can undergo highly diastereoselective nucleophilic additions to create a new adjacent stereocenter. The inherent chirality of the starting material directs the approach of the nucleophile, leading to a predictable stereochemical outcome.

Oxidation to N-Boc-N-methyl-D-valinal

The primary alcohol of this compound can be oxidized to the aldehyde using a variety of mild and selective reagents to prevent over-oxidation to the carboxylic acid. Common methods include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or Parikh-Doering oxidation. These methods are well-tolerated by the Boc protecting group and are known to proceed with minimal epimerization of the α-stereocenter.

Diastereoselective Nucleophilic Addition

The resulting N-Boc-N-methyl-D-valinal can then be reacted with a range of organometallic nucleophiles (e.g., Grignard reagents, organolithiums, or organozincs) to generate vicinal amino alcohols with a new stereocenter. The stereochemical outcome of such additions is often predictable using the Felkin-Anh model, where the nucleophile attacks the carbonyl group from the face opposite the largest substituent (the isopropyl group in this case), leading to the anti diastereomer as the major product.

The workflow for this key application is visualized below:

Caption: Key application workflow of this compound.

Data Presentation

While specific experimental data for reactions involving this compound is not available, the following tables provide representative data for the key transformations, based on analogous systems reported in the literature.

Table 1: Representative Data for the Oxidation of N-Boc-N-methyl Amino Alcohols

| Entry | Substrate (Analog) | Oxidizing Agent | Solvent | Time (h) | Yield (%) |

| 1 | N-Boc-N-methyl-L-alaninol | DMP | CH₂Cl₂ | 2 | 95 |

| 2 | N-Boc-N-methyl-L-phenylalaninol | SO₃·Py, DMSO | CH₂Cl₂ | 1 | 92 |

| 3 | N-Boc-N-methyl-L-leucinol | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | 0.5 | 94 |

Table 2: Representative Data for Diastereoselective Addition to N-Boc-N-methyl Amino Aldehydes

| Entry | Aldehyde (Analog) | Nucleophile | Solvent | Temp (°C) | Yield (%) | d.r. (anti:syn) |

| 1 | N-Boc-N-methyl-L-alaninal | PhMgBr | THF | -78 | 88 | >95:5 |

| 2 | N-Boc-N-methyl-L-phenylalaninal | MeLi | Et₂O | -78 | 91 | 90:10 |

| 3 | N-Boc-N-methyl-L-leucinal | VinylMgBr | THF | -78 | 85 | >95:5 |

Experimental Protocols

The following are detailed, representative protocols for the synthesis and application of this compound based on established methodologies.

Protocol 1: Synthesis of N-Boc-N-methyl-D-valine

-

Materials: N-Boc-D-valine, Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide, Anhydrous Tetrahydrofuran (THF), Diethyl Ether, 1 M HCl, Brine.

-

Procedure:

-

To a solution of N-Boc-D-valine (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add methyl iodide (5.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydride (5.0 eq, 60% dispersion) portion-wise over 1 hour, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.

-

Reduce the solvent volume in vacuo and dilute the residue with diethyl ether and water.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (B1210297) (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl-D-valine, which can be purified by column chromatography.

-

Protocol 2: Oxidation and Diastereoselective Addition (Representative)

-

Materials: this compound, Dess-Martin Periodinane (DMP), Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Phenylmagnesium bromide (PhMgBr, 1 M in THF), Saturated aqueous NH₄Cl.

-

Procedure:

-

Oxidation: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere and cool to 0 °C.

-

Add DMP (1.1 eq) portion-wise and allow the reaction to warm to room temperature, stirring for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

-

Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the crude N-Boc-N-methyl-D-valinal. Use immediately in the next step.

-

Addition: Dissolve the crude aldehyde in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere.

-

Add PhMgBr (1.2 eq) dropwise via syringe. Stir at -78 °C for 3 hours.

-

Quench the reaction by slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography to isolate the diastereomerically enriched amino alcohol.

-

Logical Relationships and Broader Utility

Beyond its conversion to an aldehyde for nucleophilic additions, this compound can be envisioned as a versatile chiral building block for incorporating the D-valinol moiety into larger, complex molecules such as peptide mimics or natural product analogs. Its functional handles allow for a variety of synthetic transformations.

Caption: Potential synthetic transformations of the core scaffold.

Conclusion

This compound represents a valuable, albeit underutilized, chiral building block for asymmetric synthesis. Based on established chemical principles, it can be readily synthesized from N-Boc-D-valine. Its most significant application lies in its conversion to the corresponding chiral aldehyde, which serves as a powerful intermediate for the diastereoselective formation of new stereocenters. The protocols and representative data provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals and complex molecular architectures. Further research into its direct applications will undoubtedly expand its utility in the field of stereoselective synthesis.

References

- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collection - On the Selective N-Methylation of BOC-Protected Amino Acids - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

Technical Guide: Stereochemistry and Applications of N-Boc-N-methyl-D-Valinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-methyl-D-Valinol is a chiral amino alcohol derivative of significant interest in synthetic organic chemistry and drug development. Its stereodefined structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and an N-methyl substituent, makes it a valuable building block for the asymmetric synthesis of complex molecules, including peptide mimics and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of this compound, along with detailed experimental protocols.

Introduction

N-methylated amino acids and their derivatives are crucial components in medicinal chemistry. The introduction of an N-methyl group can impart favorable pharmacological properties to peptides, such as increased metabolic stability against enzymatic degradation, enhanced cell permeability, and conformational rigidity, which can lead to improved receptor affinity and selectivity. This compound, derived from the unnatural D-isomer of valine, offers a unique stereochemical scaffold for the synthesis of novel therapeutic agents. The Boc group provides a stable yet readily cleavable protection for the amine, making it compatible with a wide range of synthetic transformations.

Stereochemistry of this compound

The stereochemistry of this compound is defined by the chiral center at the second carbon atom of the butanol backbone, originating from D-valine. The "D" configuration indicates that the amino group (and subsequently the N-Boc-N-methylamino group) is on the right side in a Fischer projection, corresponding to an (R) configuration according to the Cahn-Ingold-Prelog priority rules. The presence of this defined stereocenter is critical for its application as a chiral auxiliary or building block in asymmetric synthesis, where the transfer of chirality to a new stereocenter is often the primary goal.

Key Stereochemical Features:

-

Chiral Center: C2 of the 3-methyl-1-butanol backbone.

-

Configuration: (R).

-

Enantiomeric Purity: The enantiomeric excess (ee) is a critical quality attribute and is typically expected to be high (>98%) for applications in asymmetric synthesis.

Synthesis of this compound

Synthetic Pathway 1: Reductive Amination of N-Boc-D-Valinol

This pathway involves the N-methylation of N-Boc-D-valinol. A common method for this transformation is reductive amination.

Caption: Synthetic pathway via reductive amination.

Synthetic Pathway 2: Reduction of N-Boc-N-methyl-D-valine

An alternative approach is the reduction of the carboxylic acid moiety of N-Boc-N-methyl-D-valine.

Caption: Synthetic pathway via carboxylic acid reduction.

Physicochemical and Spectroscopic Data

As specific experimental data for this compound is not widely published, the following table summarizes expected properties based on its structure and data from closely related analogs like N-Boc-D-valinol.[1][2]

| Property | Expected Value / Characteristics |

| Molecular Formula | C11H23NO3 |

| Molecular Weight | 217.31 g/mol |

| Appearance | White to off-white solid or a colorless oil |

| Melting Point | Expected to be in a similar range to related compounds like N-Boc-D-valinol (68-72 °C)[2] |

| Optical Rotation [α]D | A positive value is expected due to the D-configuration. For comparison, N-Boc-D-valinol has a specific rotation of +23° (c=1 in chloroform)[2]. The exact value for the N-methylated compound would need to be determined experimentally. |

| 1H NMR | Expected signals: ~0.9 ppm (d, 6H, CH(CH3)2), ~1.4 ppm (s, 9H, C(CH3)3), ~2.0 ppm (m, 1H, CH(CH3)2), ~2.8 ppm (s, 3H, N-CH3), ~3.5-3.8 ppm (m, 3H, CH-N and CH2OH), ~4.9 ppm (br s, 1H, OH). |

| 13C NMR | Expected signals: ~18, 19 ppm (CH(CH3)2), ~28 ppm (C(CH3)3), ~30 ppm (N-CH3), ~32 ppm (CH(CH3)2), ~60-65 ppm (CH2OH), ~65-70 ppm (CH-N), ~80 ppm (C(CH3)3), ~156 ppm (C=O). |

| Mass Spectrometry | Expected [M+H]+ = 218.1756 |

Experimental Protocols

Proposed Synthesis of this compound (from N-Boc-D-valinol)

Materials:

-

N-Boc-D-valinol

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

Dissolve N-Boc-D-valinol (1.0 eq) in DCM in a round-bottom flask.

-

Add formaldehyde (1.5 eq) to the solution and stir for 1 hour at room temperature to form the intermediate iminium ion.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

-

Slowly add the slurry of the reducing agent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Characterization Workflow

The following workflow outlines the standard procedures for the characterization and quality control of synthesized this compound.

Caption: Workflow for product characterization.

Applications in Drug Development

This compound serves as a versatile chiral building block in the synthesis of peptidomimetics and other complex organic molecules with potential therapeutic applications. The D-configuration and N-methylation can be strategically employed to design compounds with enhanced stability and biological activity.

Potential Applications:

-

Synthesis of Protease Inhibitors: The valinol backbone can be incorporated into molecules designed to inhibit proteases, where the stereochemistry and N-methylation can influence binding to the enzyme's active site.

-

Development of Peptide-Based Therapeutics: As a component of peptide mimics, it can help in the design of agonists or antagonists for various receptors.

-

Asymmetric Catalysis: The amino alcohol functionality allows for its use as a chiral ligand in metal-catalyzed asymmetric reactions.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel chiral molecules. Understanding its stereochemistry and having access to reliable synthetic and analytical protocols are essential for its effective utilization in research and drug development. While specific literature on this exact compound is sparse, its synthesis and characterization can be achieved through well-established chemical transformations, providing a powerful tool for medicinal chemists and synthetic organic chemists.

References

Commercial Availability and Synthetic Routes for N-Boc-N-methyl-D-Valinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-D-Valinol, systematically named (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate, is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its protected amine and free hydroxyl functionalities make it a valuable precursor for the synthesis of complex molecules, including peptidomimetics and chiral ligands. This technical guide provides an in-depth overview of the commercial availability of this compound and outlines a detailed, plausible experimental protocol for its synthesis from readily available starting materials.

Commercial Availability

This compound is available from a select number of specialized chemical suppliers. The table below summarizes the offerings from identified vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| BLDpharm | tert-Butyl (R)-(1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate | 2165479-27-4 | C₁₁H₂₃NO₃ | 217.31 | Available for online ordering. |

| ChemScene | This compound | 2165479-27-4 | C₁₁H₂₃NO₃ | 217.31 | Offers custom synthesis and related services. |

| MedchemExpress | This compound | Not specified | C₁₁H₂₃NO₃ | 217.31 | Marketed as an ADC linker with a BOC protecting group. |

Physicochemical Properties

The following table outlines key physicochemical properties of this compound, compiled from supplier data and chemical databases.

| Property | Value |

| Systematic Name | (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate |

| CAS Number | 2165479-27-4 |

| Molecular Formula | C₁₁H₂₃NO₃ |

| Molecular Weight | 217.31 g/mol |

| Appearance | Expected to be a solid or oil |

| Storage | Recommended storage at 2-8°C |

Experimental Protocols: Synthesis of this compound

Step 1: N-methylation of N-Boc-D-valine

This procedure is adapted from general methods for the N-methylation of N-Boc protected amino acids.

Materials:

-

N-Boc-D-valine

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-D-valine (1.0 eq).

-

Dissolve the N-Boc-D-valine in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes.

-

Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-N-methyl-D-valine.

-

The crude product may be used directly in the next step or purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Reduction of N-Boc-N-methyl-D-valine to this compound

This procedure is based on the reduction of N-protected amino acids to their corresponding alcohols.

Materials:

-

N-Boc-N-methyl-D-valine (from Step 1)

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran (B86392) complex (BH₃·THF), 1 M solution in THF

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the crude N-Boc-N-methyl-D-valine (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution (2.0-3.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0°C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.

-

Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from N-Boc-D-valine.

Conclusion

This compound is a commercially available chiral building block with important applications in synthetic chemistry. For researchers requiring larger quantities or specific analogs, the provided two-step synthetic protocol from N-Boc-D-valine offers a viable and scalable route. The methodologies for N-methylation and subsequent reduction are well-established and can be performed in a standard organic synthesis laboratory. Careful execution and monitoring of the reactions are crucial for achieving high yields and purity of the final product.

The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often curtailed by inherent pharmacological limitations, including susceptibility to proteolytic degradation, poor membrane permeability, and conformational flexibility leading to reduced target affinity.[1][2][3] N-methylation, the substitution of the amide proton of a peptide backbone with a methyl group, has emerged as a powerful and versatile strategy in medicinal chemistry to overcome these hurdles.[2][3] This modification can profoundly alter the physicochemical properties of a peptide, offering a pathway to enhance its stability, bioavailability, and potency.[2][4][5] This technical guide provides a comprehensive overview of the core principles of N-methylated amino acids in peptide design, detailing their synthesis, the impact on peptide properties, relevant experimental protocols, and their application in drug development.

The Core Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide nitrogen induces several critical changes in a peptide's structure and function. These modifications are instrumental in transforming a promising peptide lead into a viable drug candidate.

Conformational Control and Pre-organization

N-methylation introduces steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, thereby reducing the peptide's conformational flexibility.[6] This constraint can pre-organize the peptide into a bioactive conformation, which is the specific three-dimensional shape required for optimal interaction with its biological target.[1] By locking the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[1] Furthermore, N-methylation can favor the formation of cis-amide bonds, a conformation that is energetically disfavored in unmodified peptides but can be crucial for mimicking beta-turns or for precise receptor engagement.[1]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable improvement in a peptide's resistance to enzymatic degradation.[2][7] Proteases, the enzymes that cleave peptide bonds, often recognize their substrates through hydrogen bonding with the amide protons of the peptide backbone. By replacing these protons with methyl groups, N-methylation disrupts this recognition and sterically hinders the approach of the protease to the scissile bond, thereby extending the in-vivo half-life of the peptide therapeutic.[1]

Improved Cell Permeability and Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and for targeting intracellular proteins.[4][5] This is achieved through several mechanisms:

-

Reduced Hydrogen Bonding Capacity: The removal of the amide proton reduces the peptide's capacity to form hydrogen bonds with surrounding water molecules. This decreases the energy required to move the peptide from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[1]

-

Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, further favoring its partitioning into the cell membrane.[1]

-

Conformational Masking: By promoting more compact, folded conformations, N-methylation can sequester polar functional groups within the peptide's core, presenting a more hydrophobic exterior to the cell membrane.[1]

Quantitative Data on the Effects of N-Methylation

The following tables summarize the quantitative impact of N-methylation on key peptide properties, providing a clear comparison between modified and unmodified peptides.

Table 1: Effect of N-Methylation on Proteolytic Stability

| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |

| Unmodified Peptide | None | Trypsin | 5 min | - | [2] |

| N-Me-K Peptide | N-methylation at P1 | Trypsin | > 1000 min | > 200 | [2] |

| N-Me-L8 Peptide | N-methylation at P1' | Trypsin | 360 min | 72 | [2] |

| Unmodified Peptide A | None | Pronase | 15 min | - | [2] |

| N-Me-Peptide A | Single N-methylation | Pronase | 180 min | 12 | [2] |

Table 2: Effect of N-Methylation on Receptor Binding Affinity

| Peptide | Receptor | Modification | IC50 (nM) | Change in Affinity | Reference |

| Dermorphin Analog | Mu-Opioid Receptor (MOR) | Unmodified | 1.5 | - | |

| Dermorphin Analog | Mu-Opioid Receptor (MOR) | N-Me-Phe | 0.2 | 7.5-fold increase | |

| Melanocortin Analog | hMC4R | Unmodified | 0.8 | - | [8] |

| Melanocortin Analog | hMC4R | N-Me-Arg | 2.5 | 3.1-fold decrease | [9] |

Table 3: Effect of N-Methylation on Cell Permeability

| Peptide | Assay | Modification | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Fold Increase in Permeability | Reference |

| Cyclic Hexapeptide | Caco-2 | Unmodified | 1 | - | [10] |

| Cyclic Hexapeptide | Caco-2 | Tri-N-methylated | 4 | 4 | [10] |

| Linear Peptide C | PAMPA | Unmodified | 0.5 | - | [1] |

| Linear Peptide C | PAMPA | Single N-methylation | 2.1 | 4.2 | [1] |

| Linear Peptide C | PAMPA | Double N-methylation | 4.8 | 9.6 | [1] |

| Linear Peptide C | Caco-2 | Unmodified | 0.2 | - | [1] |

| Linear Peptide C | Caco-2 | Single N-methylation | 1.5 | 7.5 | [1] |

| Linear Peptide C | Caco-2 | Double N-methylation | 3.9 | 19.5 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-methylated peptides.

Synthesis of Fmoc-N-Methyl-Amino Acids

The synthesis of Fmoc-protected N-methylated amino acids is a prerequisite for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). A common and efficient method is the Biron-Kessler method.[11]

Materials:

-

Fmoc-amino acid

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

Dimethyl sulfate (B86663) or methyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Trifluoroacetic acid (TFA)

Protocol:

-

Loading of Fmoc-amino acid onto 2-CTC resin: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM with DIEA and add it to the resin. Shake for 1-2 hours. Cap any remaining active sites on the resin.

-

Fmoc deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.

-

Sulfonylation: Treat the resin-bound amino acid with o-NBS-Cl and collidine in DCM to protect the primary amine.[11]

-

N-methylation: Treat the sulfonated amino acid with a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (e.g., DBU) in DMF.[11]

-

Desulfonylation: Remove the o-NBS group using 2-mercaptoethanol and DBU in DMF.[11]

-

Cleavage from resin: Cleave the Fmoc-N-methyl-amino acid from the resin using a mild solution of TFA in DCM (e.g., 1% TFA).[11]

-

Purification: Purify the resulting Fmoc-N-methyl-amino acid using flash chromatography.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Incorporating N-methylated amino acids into a peptide sequence requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.

Materials:

-

Rink Amide or Wang resin

-

Fmoc-protected amino acids

-

Fmoc-N-methyl-amino acids

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIEA, N-methylmorpholine)

-

Solvents (DMF, DCM)

-

Piperidine

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol:

-

Resin preparation: Swell the resin in DMF.

-

Fmoc deprotection: Remove the Fmoc group from the resin or the growing peptide chain using 20% piperidine in DMF.

-

Amino acid coupling:

-

For standard amino acids, dissolve the Fmoc-amino acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIEA) in DMF and add to the resin.

-

For N-methylated amino acids, pre-activate the Fmoc-N-methyl-amino acid with a more potent coupling reagent like HATU and a base for a short period before adding it to the resin.[12] Double coupling may be necessary to ensure high coupling efficiency.[7]

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Analytical Techniques for N-Methylated Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of N-methylated peptides in solution.[6][14] Key parameters include:

-

Nuclear Overhauser Effect (NOE): Provides through-space distance information between protons.

-

Chemical Shifts: Deviations from random coil values can indicate secondary structure.

-

J-coupling Constants: Relate to dihedral angles.

-

Temperature Coefficients: Identify intramolecularly hydrogen-bonded amide protons.

X-ray Crystallography: This technique provides high-resolution, static structures of N-methylated peptides in the solid state, unambiguously determining the backbone conformation and the cis/trans nature of the N-methylated peptide bond.[4]

Circular Dichroism (CD) Spectroscopy: CD is a rapid method to assess the secondary structure content (e.g., α-helix, β-sheet) of N-methylated peptides in solution.[6][15]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Cyclosporine A

Cyclosporine A is a well-known, FDA-approved cyclic peptide containing several N-methylated amino acids. Its immunosuppressive effect is mediated through the inhibition of the calcineurin signaling pathway.[16][17]

General Workflow for N-Methylated Peptide Design and Evaluation

The following diagram outlines the logical steps involved in the design, synthesis, and evaluation of N-methylated peptides for therapeutic applications.

Applications in Drug Discovery and Development

The strategic application of N-methylation has led to the development of several successful peptide-based therapeutics and promising clinical candidates.

-

Cyclosporine (Sandimmune®) and Voclosporin (Lupkynis™): Cyclosporine is a cyclic peptide with multiple N-methylations that acts as a potent immunosuppressant, widely used in organ transplantation to prevent rejection.[18] Voclosporin is a more recent analog of cyclosporine with a modified N-methylated amino acid, which has been FDA-approved for the treatment of lupus nephritis.[4][11] Its mechanism involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[4][11]

-

Somatostatin (B550006) Analogs: N-methylation has been employed in the design of somatostatin analogs to improve their metabolic stability and receptor selectivity, leading to potential treatments for neuroendocrine tumors and other disorders.[19]

-

Opioid Peptides: N-methylation of opioid peptides, such as enkephalins and dermorphins, has been shown to increase their affinity for opioid receptors and enhance their analgesic effects.[20]

Conclusion

N-methylation of amino acids is a cornerstone of modern peptide drug design. This seemingly subtle modification provides a powerful toolkit for medicinal chemists to rationally enhance the pharmacological properties of peptides. By providing conformational constraint, increasing proteolytic stability, and improving cell permeability, N-methylation can transform peptide leads with poor drug-like properties into viable clinical candidates. As our understanding of the intricate relationship between N-methylation, peptide conformation, and biological activity continues to grow, so too will the number of innovative and effective N-methylated peptide therapeutics reaching the market.

References

- 1. What is the mechanism of Voclosporin? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voclosporin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Voclosporin Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]

- 12. drugs.com [drugs.com]

- 13. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. americanpeptidesociety.org [americanpeptidesociety.org]

- 16. ClinPGx [clinpgx.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. google.com [google.com]

- 20. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Synthesis of N-Boc-N-methyl-D-Valinol

This document provides a detailed, step-by-step protocol for the synthesis of this compound, a chiral amino alcohol derivative crucial as a building block in the synthesis of complex peptides and pharmaceutical compounds. Its protected functional groups allow for selective chemical modifications, making it a valuable intermediate in drug discovery and development.

Synthesis Overview

The synthesis of this compound is a multi-step process commencing with the commercially available amino acid, D-Valine. The general synthetic strategy involves four key transformations:

-

Esterification of the carboxylic acid of D-Valine to prevent its interference in subsequent steps.

-

N-Boc Protection of the primary amine to introduce the tert-butyloxycarbonyl (Boc) protecting group.

-

N-Methylation of the Boc-protected amine.

-

Reduction of the methyl ester to the corresponding primary alcohol to yield the final product.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |

| D-Valine | C₅H₁₁NO₂ | 117.15 | Sigma-Aldrich |

| Thionyl chloride | SOCl₂ | 118.97 | Sigma-Aldrich |

| Methanol (B129727) (anhydrous) | CH₃OH | 32.04 | Fisher Scientific |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Acros Organics |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | EMD Millipore |

| Dichloromethane (B109758) (DCM, anhydrous) | CH₂Cl₂ | 84.93 | Fisher Scientific |

| Sodium hydride (NaH, 60% dispersion in mineral oil) | NaH | 24.00 | Sigma-Aldrich |

| Methyl iodide (CH₃I) | CH₃I | 141.94 | Sigma-Aldrich |

| Tetrahydrofuran (B95107) (THF, anhydrous) | C₄H₈O | 72.11 | Fisher Scientific |

| Lithium aluminum hydride (LAH) | LiAlH₄ | 37.95 | Sigma-Aldrich |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | Fisher Scientific |

| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | NH₄Cl | 53.49 | Fisher Scientific |

| Sodium sulfate (B86663) (Na₂SO₄, anhydrous) | Na₂SO₄ | 142.04 | Fisher Scientific |

| Ethyl acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific |

Step-by-Step Synthesis Protocol

Step 1: Synthesis of D-Valine methyl ester hydrochloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-Valine (10.0 g, 85.4 mmol) and anhydrous methanol (150 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (9.2 mL, 128.1 mmol) dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

-

Allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.

-

Triturate the solid with diethyl ether (100 mL), filter, and wash with additional diethyl ether (2 x 50 mL).

-

Dry the solid under vacuum to yield D-Valine methyl ester hydrochloride.

Step 2: Synthesis of N-Boc-D-Valine methyl ester

-

Dissolve D-Valine methyl ester hydrochloride (14.3 g, 85.4 mmol) in a mixture of dichloromethane (150 mL) and saturated aqueous sodium bicarbonate solution (150 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (20.5 g, 93.9 mmol) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir vigorously for 16 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain N-Boc-D-Valine methyl ester as a colorless oil.

Step 3: Synthesis of N-Boc-N-methyl-D-Valine methyl ester

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, suspend sodium hydride (60% dispersion in mineral oil, 4.1 g, 102.5 mmol) in anhydrous tetrahydrofuran (100 mL).

-

Cool the suspension to 0 °C.

-

Add a solution of N-Boc-D-Valine methyl ester (19.7 g, 85.4 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

-

Stir the mixture at 0 °C for 1 hour.

-

Add methyl iodide (6.4 mL, 102.5 mmol) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 18 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-N-methyl-D-Valine methyl ester.

Step 4: Synthesis of this compound

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, dissolve N-Boc-N-methyl-D-Valine methyl ester (assumed 80% yield from the previous step, 16.6 g, 68.3 mmol) in anhydrous diethyl ether (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add lithium aluminum hydride (3.9 g, 102.5 mmol) portion-wise.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by the sequential and dropwise addition of water (3.9 mL), 15% aqueous NaOH (3.9 mL), and then water (11.7 mL).

-

Stir the resulting white suspension vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether (3 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid or viscous oil.

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) |

| 1 | D-Valine methyl ester hydrochloride | D-Valine | SOCl₂ | Methanol | 95-99 |

| 2 | N-Boc-D-Valine methyl ester | D-Valine methyl ester HCl | Boc₂O, NaHCO₃ | DCM/H₂O | 90-95 |

| 3 | N-Boc-N-methyl-D-Valine methyl ester | N-Boc-D-Valine methyl ester | NaH, CH₃I | THF | 80-85 |

| 4 | This compound | N-Boc-N-methyl-D-Valine methyl ester | LiAlH₄ | Diethyl ether | 85-90 |

Visualization of Experimental Workflow

Caption: A workflow diagram illustrating the four main steps in the synthesis of this compound.

Application Notes and Protocols for the Use of N-Boc-N-methyl-D-Valinol in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids and their derivatives into peptides is a critical strategy in modern drug discovery and development. N-Boc-N-methyl-D-Valinol, an N-terminally protected amino alcohol, serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide alcohols. These modified peptides often exhibit enhanced biological properties, such as increased metabolic stability, improved cell permeability, and altered receptor binding affinities, compared to their corresponding C-terminal acid or amide counterparts.

This document provides detailed application notes and protocols for the efficient incorporation of this compound onto a solid support and its use in the synthesis of custom peptides. The methodologies described herein are tailored for researchers in academia and industry engaged in peptide chemistry and drug development.

Key Applications

The use of this compound in SPPS is primarily focused on the synthesis of:

-

Peptide Alcohols: These compounds are valuable as therapeutic agents themselves or as intermediates for further chemical modification.

-

Peptide Aldehydes: The C-terminal alcohol can be oxidized to an aldehyde, a functional group known to be a potent inhibitor of various proteases. This makes peptides terminating in N-methyl-D-Valinal valuable precursors for the development of enzyme inhibitors.

-

Conformationally Constrained Peptides: The N-methylation and the D-configuration of the valinol moiety can introduce conformational constraints into the peptide backbone, which can be beneficial for receptor binding and selectivity.

Challenges in Synthesis

The incorporation of N-methylated amino alcohols like this compound presents specific challenges in SPPS, primarily due to:

-

Steric Hindrance: The N-methyl group increases steric bulk around the nitrogen atom, which can impede the efficiency of subsequent amino acid couplings. This necessitates the use of more potent coupling reagents and potentially longer reaction times.

-

Monitoring of Coupling Reactions: Standard ninhydrin-based tests for monitoring the completion of coupling reactions are ineffective for secondary amines, such as the N-methyl group. Alternative methods, like the bromophenol blue test, are required.

Data Presentation: Representative Quantitative Data

While specific quantitative data for this compound is not extensively published, the following tables provide representative data based on the use of similar N-Boc-protected amino alcohols and N-methylated amino acids in SPPS. These values should be considered as a general guideline.

Table 1: Representative Loading Efficiency of N-Boc-N-methyl-amino alcohols on 2-Chlorotrityl Chloride Resin

| Amino Alcohol Derivative | Resin Type | Loading Conditions | Typical Loading Efficiency (%) | Reference |

| N-Boc-N-methyl-amino alcohol (general) | 2-Chlorotrityl chloride | 1.2 eq. amino alcohol, 2.4 eq. DIPEA in DCM, RT, 2h | 85 - 95 | Adapted from general alcohol loading protocols |

| Fmoc-amino acid | 2-Chlorotrityl chloride | 0.6 eq. Fmoc-amino acid, DIEA in DCM, 25 min | ~99 | [1][2][3] |

Table 2: Representative Coupling Efficiency of the First Amino Acid to Resin-Bound N-methyl-D-Valinol

| Coupling Reagent | Base | Solvent | Reaction Time | Typical Coupling Efficiency (%) | Reference |

| HATU/HOAt | DIPEA | DMF/NMP | 2 - 4 h | > 95 | [4] |

| PyBOP/HOAt | DIPEA | DMF/NMP | 2 - 4 h | > 95 | [5] |

| HCTU | DIPEA | DMF/NMP | 1 - 2 h | 90 - 98 | [4] |

Table 3: Representative Overall Yield and Purity of a Model Peptide Alcohol

| Peptide Sequence (Model) | Resin Type | Cleavage Cocktail | Crude Yield (%) | Purity by HPLC (%) |

| Ac-Phe-Ala-Val-N-methyl-Valinol | 2-Chlorotrityl chloride | TFA/TIS/H₂O (95:2.5:2.5) | 60 - 75 | 70 - 85 |

| Model Peptide Aldehyde | Alkyl triol linker | NBS in 10% aq. CH₂Cl₂ | Moderate | Variable |

Experimental Protocols

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the loading of this compound onto the highly acid-labile 2-chlorotrityl chloride resin.

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)

-

This compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (B129727) (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.

-

Amino Alcohol Solution Preparation: In a separate flask, dissolve this compound (1.2 equivalents relative to the resin substitution) in anhydrous DCM.

-

Loading Reaction: Add the this compound solution to the swollen resin. Add DIPEA (2.4 equivalents relative to the amino alcohol) to the slurry.

-

Agitation: Agitate the mixture at room temperature for 2-4 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).

-

Drying: Dry the resin under vacuum to a constant weight.

-

Determination of Loading (Optional): The loading efficiency can be determined gravimetrically or by a back-titration method after cleaving a small amount of the amino alcohol from the resin.

Protocol 2: Solid-Phase Peptide Synthesis (Boc-SPPS) on N-methyl-D-Valinol-Resin

This protocol outlines the steps for peptide chain elongation using Boc chemistry.

Materials:

-

N-methyl-D-Valinol-2-CTC resin (from Protocol 1)

-

Boc-protected amino acids

-

Coupling reagents (e.g., HATU, HCTU, PyBOP)

-

Activation additives (e.g., HOAt)

-

DIPEA

-

Trifluoroacetic acid (TFA)

-

DCM

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Bromophenol blue solution in DMF (for monitoring coupling)

Procedure (for each coupling cycle):

-

Resin Swelling: Swell the N-methyl-D-Valinol-resin in DCM.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes (pre-wash).

-

Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Wash the resin with DCM (3x) and then with DMF (3x).

-

-

Neutralization:

-

Treat the resin with a 10% solution of DIPEA in DMF for 5 minutes (repeat twice).

-

Wash the resin with DMF (5x).

-

-

Amino Acid Coupling:

-

Pre-activation: In a separate vial, dissolve the Boc-amino acid (3-4 equivalents), HATU (3-4 equivalents), and HOAt (3-4 equivalents) in DMF or NMP. Add DIPEA (6-8 equivalents) and allow to pre-activate for 2-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours. Due to the steric hindrance of the N-methyl group on the preceding residue, a longer coupling time is recommended for the first amino acid.

-

-

Monitoring Coupling Completion:

-

Remove a small sample of resin beads and wash them with DMF.

-

Add a few drops of the bromophenol blue solution.

-

A yellow to green color indicates complete or near-complete coupling. A blue color indicates the presence of unreacted primary amine from the newly added amino acid. For subsequent couplings to the N-methyl amine, the bromophenol blue test on the N-methyl amine itself will be negative.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide Alcohol from the Resin

This protocol describes the final cleavage of the peptide alcohol from the 2-CTC resin.

Materials:

-

Peptidyl-N-methyl-D-Valinol-2-CTC resin

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive.

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel.

-

Incubation: Agitate the mixture at room temperature for 1-2 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-